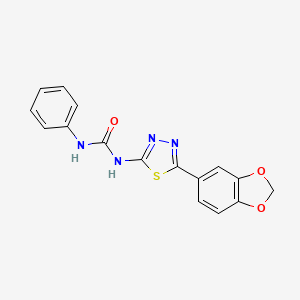

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-

Description

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- is a heterocyclic urea derivative featuring a 1,3,4-thiadiazole core substituted with a 1,3-benzodioxole moiety at the 5-position and a phenyl group attached to one urea nitrogen. The 1,3-benzodioxole group is an electron-rich aromatic system known for enhancing metabolic stability and binding affinity in bioactive molecules, while the thiadiazole ring contributes to diverse biological activities, including antimicrobial and pesticidal properties .

Properties

IUPAC Name |

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(17-11-4-2-1-3-5-11)18-16-20-19-14(24-16)10-6-7-12-13(8-10)23-9-22-12/h1-8H,9H2,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGWFVILXOJNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151499 | |

| Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116758-66-8 | |

| Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116758668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. The benzodioxole and thiadiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The urea moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiadiazole-Urea Derivatives

a. N-(1,3-Benzodioxol-5-yl)-N'-(3-Chlorophenyl)Urea (CAS 444286-01-5)

- Structure : Similar benzodioxole and phenylurea moieties but lacks the thiadiazole ring.

- Activity : Structural analogs with chlorophenyl groups often exhibit enhanced antimicrobial activity due to increased lipophilicity and electrophilicity .

b. N-[5-(3-Pyridyl)-1,3,4-Thiadiazol-2-yl]-N′-(Substituted Phenyl)Ureas

- Structure : Thiadiazole ring with a 3-pyridyl group at the 5-position and substituted phenyl ureas.

- Pyridyl groups enhance solubility and metal-binding capabilities .

- Key Difference : The 3-pyridyl substituent introduces basicity and hydrogen-bonding capacity, differing from the electron-donating benzodioxole in the target compound .

c. Thiazafluron (1,3-Dimethyl-1-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]Urea)

- Structure : Thiadiazole with a trifluoromethyl group and dimethylurea.

- Activity : Commercial herbicide; trifluoromethyl group enhances pesticidal activity via hydrophobic interactions and metabolic resistance .

- Key Difference : The trifluoromethyl group increases electronegativity and steric bulk compared to the benzodioxole, altering target selectivity .

d. Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-Thiadiazol-2-yl)-N,N’-Dimethylurea)

- Structure : Thiadiazole with tert-butyl and dimethylurea groups.

- Activity : Broad-spectrum herbicide; tert-butyl group improves soil persistence .

- Key Difference : The tert-butyl substituent provides steric hindrance, reducing enzymatic degradation but limiting bioavailability compared to planar benzodioxole .

Antimicrobial Thiadiazole Derivatives

a. 5-(p-Substituted Phenyl)-N-(3-(5-Nitrofur-2-yl)Allylidene)-1,3,4-Thiadiazol-2-Amine Derivatives

- Structure : Thiadiazole with nitrofuran and substituted phenyl groups.

- Activity : Potent antimicrobial agents; nitrofuran enhances redox-mediated toxicity .

- Key Difference : The allylidene and nitrofuran moieties introduce conjugated systems absent in the target compound, altering mechanism of action .

b. N-[5-(3-Pyridyl)-1,3,4-Thiadiazol-2-yl]-N'-Aroyl Ureas

Physicochemical Properties

Biological Activity

Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- is a complex organic compound noted for its unique structural features and potential biological activities. This compound combines a urea moiety with a thiadiazole ring and a benzodioxole group, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Chemical Formula : C16H12N4O4

- CAS Number : 116758-66-8

- Molecular Weight : 324.296 g/mol

-

Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the thiadiazole ring allows for potential enzyme inhibition or receptor modulation. The urea moiety enhances binding through hydrogen bonding, while the benzodioxole group may facilitate interactions with lipid membranes or other cellular components.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- has been tested against various bacterial strains and fungi, demonstrating notable efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.6 |

| MCF-7 | 12.4 |

| A549 | 18.9 |

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-. The researchers found that treatment with the compound led to significant apoptosis in HeLa cells through the activation of caspase pathways. This suggests that the compound may induce programmed cell death via a mitochondrial-dependent mechanism.

Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound. It was shown to inhibit certain kinases involved in cancer progression with IC50 values ranging from 10 to 30 µM. This inhibition was attributed to the structural features of the thiadiazole ring that allowed for effective binding to the active site of the enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.